PtdIns-(1,2-dioctanoyl) (sodium salt)
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Overview
Description
PtdIns-(1,2-dioctanoyl) (sodium salt), also known as 1-(1,2-dioctanoylphosphatidyl)inositol, monosodium salt, is a synthetic analog of natural phosphatidylinositol. This compound contains C8:0 fatty acids at the sn-1 and sn-2 positions, and it features the same inositol and diacyl glycerol stereochemistry as the natural compound. Phosphatidylinositol phosphates represent a small percentage of total membrane phospholipids but play a crucial role in cellular signal generation and transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PtdIns-(1,2-dioctanoyl) (sodium salt) involves the esterification of inositol with dioctanoylphosphatidic acid. The reaction typically occurs under mild conditions to preserve the integrity of the inositol ring and the ester bonds. The process involves the following steps:
Preparation of Dioctanoylphosphatidic Acid: This is achieved by reacting octanoic acid with glycerol-3-phosphate in the presence of a condensing agent such as dicyclohexylcarbodiimide.
Esterification with Inositol: The dioctanoylphosphatidic acid is then esterified with inositol in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of PtdIns-(1,2-dioctanoyl) (sodium salt) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is typically purified using techniques such as column chromatography and lyophilization .
Chemical Reactions Analysis
Types of Reactions
PtdIns-(1,2-dioctanoyl) (sodium salt) undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form mono-, di-, and triphosphates.
Hydrolysis: Hydrolysis by phosphoinositide-specific phospholipase C generates inositol triphosphate and diacylglycerol
Common Reagents and Conditions
Phosphorylation: Typically involves kinases and ATP under physiological conditions.
Hydrolysis: Requires phosphoinositide-specific phospholipase C and occurs under mild aqueous conditions.
Major Products
Phosphorylation: Produces phosphatidylinositol phosphates (PIP, PIP2, PIP3).
Hydrolysis: Generates inositol triphosphate and diacylglycerol
Scientific Research Applications
PtdIns-(1,2-dioctanoyl) (sodium salt) is widely used in scientific research, particularly in the fields of:
Cell Biology: Studying signal transduction pathways and membrane dynamics.
Biochemistry: Investigating lipid-protein interactions and enzyme activities.
Medicine: Exploring its role in cellular signaling related to diseases such as cancer and diabetes.
Industry: Used in the development of lipid-based drug delivery systems
Mechanism of Action
PtdIns-(1,2-dioctanoyl) (sodium salt) exerts its effects by participating in cellular signaling pathways. It is phosphorylated to form various phosphatidylinositol phosphates, which act as second messengers in signal transduction. These phosphates interact with specific proteins, modulating their activity and thus influencing cellular processes such as growth, differentiation, and metabolism .
Comparison with Similar Compounds
Similar Compounds
- PtdIns-(3,4)-P2 (1,2-dioctanoyl) (sodium salt)
- PtdIns-(4,5)-P2 (1,2-dioctanoyl) (sodium salt)
- PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) (sodium salt)
Uniqueness
PtdIns-(1,2-dioctanoyl) (sodium salt) is unique due to its short fatty acid chains, which confer high solubility in aqueous media. This property makes it particularly useful in studies requiring soluble phosphatidylinositol analogs .
Properties
IUPAC Name |
sodium;[(2R)-2,3-di(octanoyloxy)propyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47O13P.Na/c1-3-5-7-9-11-13-18(26)35-15-17(37-19(27)14-12-10-8-6-4-2)16-36-39(33,34)38-25-23(31)21(29)20(28)22(30)24(25)32;/h17,20-25,28-32H,3-16H2,1-2H3,(H,33,34);/q;+1/p-1/t17-,20?,21-,22+,23-,24-,25?;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDIWCAFXLOVPN-JZAJJPDXSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46NaO13P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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